molecular formula C20H30N2O3 B2545896 3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide CAS No. 2034606-92-1

3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2545896
CAS No.: 2034606-92-1
M. Wt: 346.471
InChI Key: YGHXOOILWLIVPQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide is a synthetic organic compound offered for research and development purposes. Its molecular structure incorporates a propanamide linker connecting a 4-methoxyphenyl group to a piperidine moiety that is further functionalized with an oxolane (tetrahydrofuran) ring. Piperidine derivatives are of significant interest in medicinal chemistry and are frequently explored in neuroscience research . Specifically, substituted piperidines are well-documented in scientific literature as key scaffolds in compounds that interact with opioid receptors . For instance, structural analogs featuring a piperidine core have been developed as potent kappa opioid receptor (KOR) antagonists and novel analgesic agents targeting the mu opioid receptor (MOR) . The presence of the 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, which may influence the compound's physicochemical properties and binding affinity. This product is intended for use in biochemical research, receptor binding studies, and as a building block in pharmaceutical development. Researchers are responsible for verifying the compound's suitability for their specific applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-25-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHXOOILWLIVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidinyl and oxolan rings, followed by their coupling with the methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related propanamide derivatives:

Compound Name Key Substituents Physical State Melting Point (°C) Yield (%) Purity (HPLC)
Target Compound 4-Methoxyphenyl, oxolan-3-yl-piperidin-4-ylmethyl Not reported Not reported Not reported Not reported
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) [1] Piperidin-1-yl-ethoxy-phenyl, phenyl Pale yellow solid 116.8–117.8 61.9 98.2
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) [1] Pyrrolidin-1-yl-ethoxy-phenyl, phenyl White solid 163.6–165.5 58.1 98.4
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide ((S)-9f) [5] 4-Fluorophenyl, indol-3-yl, ureido linkage Solid 219–221 40 Not reported
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (3) [8] Sulfamoyl-phenyl, oxalamide backbone Off-white powder Decomposes at 180 73 Not reported

Key Observations :

  • Heterocyclic Substituents : The target compound’s oxolan-3-yl-piperidine group distinguishes it from analogs with simpler piperidine or pyrrolidine rings (e.g., 12f, 12g). The oxolane ring may confer improved metabolic stability compared to compounds like (S)-9f, which contains a cyclohexyl group [6].
  • Yield and Purity: Yields for similar compounds range from 40% ((S)-9f) to 78.6% (16d, a thick gum) [1][5].
FPR2 Agonism and Selectivity
  • (S)-9a and Derivatives: highlights 3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]propanamide derivatives as potent FPR2 agonists with >100-fold selectivity over FPR1. These compounds induce Ca²⁺ mobilization in neutrophils at nanomolar concentrations [6].
  • Molecular modeling in related studies indicates that chiral centers and aryl substitutions critically influence receptor binding [6].
Metabolic Stability
  • In Vitro Stability : Selected analogs of (S)-9a exhibit moderate metabolic stability in liver microsomes (e.g., 50% remaining after 30 minutes), suggesting the target compound’s oxolane group could enhance resistance to cytochrome P450 enzymes [6].

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